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Compound of Interest

Compound Name:
Cyclopropyl(5-fluoro-2-

methylphenyl)methanamine

Cat. No.: B13045170

Get Quote

Executive Summary & Identification
Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a high-value chiral primary amine

intermediate. It serves as a critical "synthon" in drug discovery, specifically for introducing the

-cyclopropylbenzylamine pharmacophore. This structural motif is prized for its ability to restrict
conformational freedom and block metabolic oxidation at the benzylic position, enhancing the
pharmacokinetic profile of small-molecule inhibitors (e.g., P-CABs, Kinase Inhibitors).
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Parameter Detail

CAS Number (Racemic) 1270570-98-3

CAS Number (S-Isomer) 1213613-71-8

CAS Number (R-Isomer) 1213853-27-0

IUPAC Name
1-Cyclopropyl-1-(5-fluoro-2-

methylphenyl)methanamine

Molecular Formula C₁₁H₁₄FN

Molecular Weight 179.24 g/mol

SMILES CC1=C(C=C(F)C=C1)C(N)C2CC2

Appearance
Colorless to pale yellow oil (free base); White

solid (HCl salt)

Physiochemical Profile
The presence of the cyclopropyl group adjacent to the amine center significantly alters the

basicity and lipophilicity compared to a standard benzylamine. The 5-fluoro and 2-methyl

substituents on the phenyl ring provide specific electronic modulation and steric bulk, often

used to fill hydrophobic pockets in target proteins (e.g., GPCRs).

Property Value (Predicted/Experimental)

Boiling Point 242.3 ± 35.0 °C (at 760 mmHg)

Density 1.1 ± 0.1 g/cm³

pKa (Conjugate Acid)
~9.2 (Lower than typical alkylamines due to

inductive effect of cyclopropyl)

LogP 2.12 (Moderate Lipophilicity)

H-Bond Donors/Acceptors 1 / 1

Rotatable Bonds 2 (Restricted rotation at benzylic bond)
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Synthetic Methodology
For pharmaceutical applications, the enantiopure synthesis is the standard requirement. The

most robust and scalable method utilizes Ellman’s Auxiliary (tert-butanesulfinamide) to

establish the chiral center with high diastereoselectivity.

Mechanism: Diastereoselective Synthesis (Ellman's
Approach)
The synthesis proceeds via the condensation of the ketone precursor with a chiral sulfinamide,

followed by diastereoselective reduction and acid hydrolysis.

Step-by-Step Protocol
Precursor Preparation (Ketone Synthesis):

Reagents: 5-Fluoro-2-methylbenzonitrile, Cyclopropylmagnesium bromide.

Procedure: React nitrile with Grignard reagent in THF/Et₂O at 0°C to form the imine

magnesium salt, followed by acidic hydrolysis to yield Cyclopropyl(5-fluoro-2-

methylphenyl)methanone (CAS 1342070-83-0).

Chiral Imine Formation:

Reagents: Ketone, (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄ (Lewis Acid catalyst).

Conditions: Reflux in THF for 12–24 hours.

Mechanism: Ti(OEt)₄ acts as a water scavenger and Lewis acid, driving the equilibrium

toward the N-sulfinyl ketimine.

Diastereoselective Reduction:

Reagents: NaBH₄ (Sodium Borohydride) or L-Selectride.

Conditions: -48°C to -78°C in THF.
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Outcome: The bulky tert-butyl group directs the hydride attack to a specific face of the

imine, yielding the sulfinamide intermediate with >95% diastereomeric excess (de).

Deprotection (Hydrolysis):

Reagents: 4M HCl in Dioxane or MeOH.

Procedure: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, yielding the

chiral amine hydrochloride salt.

Synthetic Pathway Diagram
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Ketone Intermediate
(CAS 1342070-83-0)

1. Grignard Addn
2. H3O+
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+ Ti(OEt)4

Sulfinamide
Intermediate
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Face-Selective
Reduction

NaBH4 / -78°C
Chiral Amine HCl

(CAS 1213613-71-8)

Acid Hydrolysis

HCl / MeOH

Click to download full resolution via product page

Caption: Asymmetric synthesis of the target amine via Ellman's Sulfinamide strategy, ensuring

high optical purity.

Analytical Characterization
To ensure the integrity of the compound for research use, the following spectral signatures

must be verified.

1H NMR (400 MHz, DMSO-d6) - HCl Salt
δ 8.60 (br s, 3H): Ammonium protons (NH₃⁺).

δ 7.35 (dd, 1H): Aromatic proton (ortho to methyl).
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δ 7.15 (m, 1H): Aromatic proton (ortho to fluorine).

δ 7.05 (td, 1H): Aromatic proton.

δ 3.95 (d, 1H): Benzylic CH (Chiral center). Note: The doublet splitting arises from coupling

with the cyclopropyl methine.

δ 2.35 (s, 3H): Aryl-Methyl group (CH₃).

δ 1.45 (m, 1H): Cyclopropyl methine (CH).

δ 0.30 - 0.70 (m, 4H): Cyclopropyl methylene protons (CH₂).

Quality Control Parameters
Chiral HPLC: Required to verify Enantiomeric Excess (ee) > 98%.

Column: Daicel Chiralpak AD-H or OD-H.

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

LC-MS: Mass peak [M+H]⁺ = 180.12.

Applications in Drug Discovery
This compound is not merely a passive linker; it is an active pharmacophore component.

Metabolic Stability (The "Cyclopropyl Effect")
Replacing a standard isopropyl or ethyl group with a cyclopropyl group at the benzylic position

significantly reduces the rate of CYP450-mediated oxidation. The strained ring system resists

radical formation at the adjacent carbon, prolonging the half-life (

) of the drug.

Conformational Restriction
The cyclopropyl group locks the amine into a specific conformation relative to the phenyl ring.

This "rigidification" reduces the entropic penalty upon binding to a receptor pocket, potentially

increasing potency (affinity) by 10–100 fold compared to flexible acyclic analogs.
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Target Classes
P-CABs (Potassium-Competitive Acid Blockers): Used as a core scaffold for next-generation

acid suppressants, competing with Vonoprazan analogs.

Kinase Inhibitors: The 5-fluoro-2-methylphenyl motif is a bioisostere for the 2,6-dichloro- or 2-

chloro-4-fluoro-phenyl groups found in ALK and c-Met inhibitors (e.g., Crizotinib derivatives).

CaSR Antagonists (Calcilytics): Used in the synthesis of allosteric modulators for the

Calcium Sensing Receptor.

Safety & Handling
Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).

Handling:

The free base is sensitive to CO₂ (forms carbamates); store under nitrogen/argon.

The HCl salt is hygroscopic; store in a desiccator at 2–8°C.

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or copious

water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1391354-92-9|(S)-6-Fluoroindan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

2. 731859-02-2|(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm
[bldpharm.com]

To cite this document: BenchChem. [Technical Guide: Cyclopropyl(5-fluoro-2-
methylphenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13045170/docs#technical-guide-cyclopropyl-5-fluoro-
2-methylphenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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